
t-Boc-aminooxy-PEG2-Propargyl
概要
説明
t-Boc-aminooxy-PEG2-Propargyl: is a compound widely used in the field of click chemistry. It is a crosslinker containing a propargyl group and a t-Boc-aminooxy group. The propargyl group can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne click chemistry to yield a stable triazole linkage. The t-Boc-aminooxy group can be deprotected under mild acidic conditions. The hydrophilic polyethylene glycol (PEG) spacer increases solubility in aqueous media .
作用機序
Target of Action
The primary target of t-Boc-aminooxy-PEG2-Propargyl are biomolecules that contain azide groups . The compound is used as a crosslinker to connect these biomolecules, creating bioconjugates with specific functionalities .
Mode of Action
This compound interacts with its targets through a process known as copper-catalyzed azide-alkyne Click Chemistry . The propargyl group in the compound reacts with azide-bearing compounds or biomolecules to yield a stable triazole linkage . The t-Boc-aminooxy group can be deprotected under mild acidic conditions .
Biochemical Pathways
The compound plays a significant role in the creation of bioconjugates, which can be used to study the interactions between biomolecules and to construct biosensors . The presence of the PEG chain in the compound also ensures a certain level of biocompatibility and stability, allowing the bioconjugates to maintain their structure and functionality in complex biological environments .
Pharmacokinetics
This property can enhance the bioavailability of the compound, making it an effective carrier for drug delivery .
Result of Action
The primary result of the action of this compound is the creation of stable bioconjugates. These bioconjugates can be used for various purposes, including studying biomolecular interactions and constructing biosensors . In the context of drug delivery, the compound can connect drug molecules to the PEG chain, enabling targeted drug delivery and release .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a cool, dry, and ventilated place, away from light . Frequent thawing should be avoided, and the compound should be used immediately after preparation and stored at temperatures below -20°C .
生化学分析
Biochemical Properties
t-Boc-aminooxy-PEG2-Propargyl is reactive with azide-bearing compounds or biomolecules via copper-catalyzed Click Chemistry . This reaction yields a stable triazole linkage . The hydrophilic PEG spacer increases solubility in aqueous media .
Cellular Effects
It is known that the compound can react with azide-bearing compounds or biomolecules in cells to form a stable triazole linkage .
Molecular Mechanism
The propargyl group of this compound can react with azide-bearing compounds or biomolecules via copper-catalyzed Click Chemistry . This reaction forms a stable triazole linkage . The protected amine can be deprotected under mild acidic conditions .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and can be stored at -20°C .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of t-Boc-aminooxy-PEG2-Propargyl typically involves the following steps:
Protection of the aminooxy group: The aminooxy group is protected with a t-Boc (tert-butoxycarbonyl) group to prevent unwanted reactions during subsequent steps.
PEGylation: The protected aminooxy group is then linked to a PEG2 (polyethylene glycol with two ethylene glycol units) spacer.
Introduction of the propargyl group: The final step involves attaching a propargyl group to the PEG2 spacer.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis: Large quantities of the starting materials are reacted under controlled conditions to ensure high yield and purity.
Purification: The product is purified using techniques such as column chromatography or recrystallization.
Quality control: The final product is subjected to rigorous quality control measures to ensure it meets the required specifications
化学反応の分析
Types of Reactions: t-Boc-aminooxy-PEG2-Propargyl undergoes several types of chemical reactions, including:
Click Chemistry: The propargyl group reacts with azide-bearing compounds via copper-catalyzed azide-alkyne click chemistry to form stable triazole linkages.
Deprotection: The t-Boc-aminooxy group can be deprotected under mild acidic conditions to reveal the free aminooxy group.
Common Reagents and Conditions:
Copper Catalysts: Copper(I) catalysts are commonly used in the click chemistry reactions involving the propargyl group.
Acidic Conditions: Mild acidic conditions, such as dilute hydrochloric acid, are used for the deprotection of the t-Boc-aminooxy group.
Major Products:
Triazole Linkages: The primary product of the click chemistry reaction is a stable triazole linkage.
Free Aminooxy Group: Deprotection of the t-Boc-aminooxy group yields the free aminooxy group
科学的研究の応用
t-Boc-aminooxy-PEG2-Propargyl has a wide range of applications in scientific research, including:
Chemistry: It is used as a crosslinker in click chemistry reactions to create stable triazole linkages.
Biology: The compound is used to modify biomolecules, such as proteins and nucleic acids, for various biological studies.
Medicine: It is employed in the development of drug delivery systems and therapeutic agents.
Industry: The compound is used in the synthesis of advanced materials and polymers
類似化合物との比較
t-Boc-aminooxy-PEG-Propargyl: Similar to t-Boc-aminooxy-PEG2-Propargyl but with a different PEG spacer length.
Aminooxy-PEG-Propargyl: Lacks the t-Boc protection group, making it more reactive but less stable.
Propargyl-PEG: Contains only the propargyl group without the aminooxy functionality.
Uniqueness: this compound is unique due to its combination of a t-Boc-protected aminooxy group and a propargyl group linked by a PEG2 spacer. This combination provides both stability and reactivity, making it highly versatile for various applications in chemistry, biology, medicine, and industry .
特性
IUPAC Name |
tert-butyl N-[2-(2-prop-2-ynoxyethoxy)ethoxy]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-5-6-15-7-8-16-9-10-17-13-11(14)18-12(2,3)4/h1H,6-10H2,2-4H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXPUFYWATPLMHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOCCOCCOCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601178343 | |
| Record name | 3,6,9-Trioxa-2-azadodec-11-ynoic acid, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601178343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1895922-74-3 | |
| Record name | 3,6,9-Trioxa-2-azadodec-11-ynoic acid, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1895922-74-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,6,9-Trioxa-2-azadodec-11-ynoic acid, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601178343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-[(1S,2R)-2-(cyclopropylmethylamino)cyclopropyl]phenyl]-1-methylpyrazole-4-carboxamide;hydrochloride](/img/structure/B611105.png)
![4-(3-bromobenzenesulfonyl)-N-[1-(thiophen-2-yl)ethyl]piperazine-1-carboxamide](/img/structure/B611107.png)
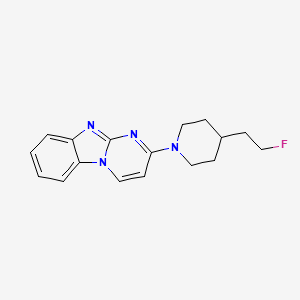
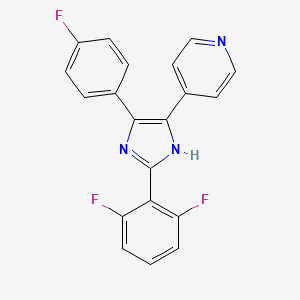


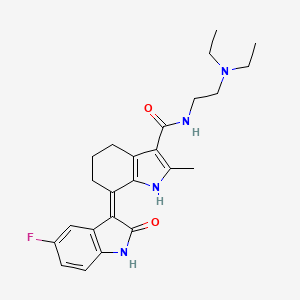
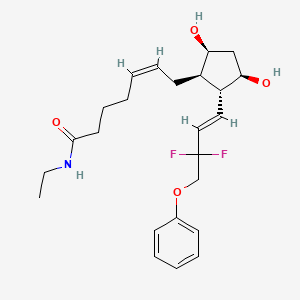
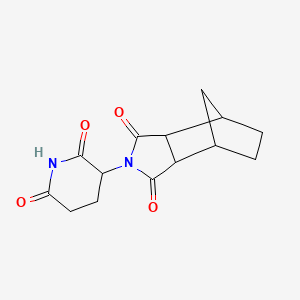


![4-[4-(3,4-Difluorophenyl)-2-pyrimidinyl]-N-3-pyridazinyl-1-piperazinecarboxamide](/img/structure/B611121.png)

